1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show selective sensitivity to benzaldehyde-based derivatives due to characteristic emission bands of Eu(3+) or Tb(3+), highlighting their potential as fluorescence sensors for these chemicals (Shi et al., 2015).
Photochromic Behavior and Magnetic Properties
Multifunctional mononuclear complexes with bisthienylethenes demonstrate distinct distortions in coordination geometry, leading to different magnetic behaviors and photochromic properties. These complexes change color under specific light irradiation, showing potential in photonic applications (Cao et al., 2015).
X-Ray Crystallography Studies
The synthesis and structural examination of perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides provide insights into their molecular structure, aiding in the understanding of their chemical behavior and potential applications in materials science (Ellis et al., 1972).
Host for Anions
Imidazole-containing bisphenols and their salts with various acids exhibit structured crystal packing in solid-state, facilitated by electrostatic and weak interactions. This makes them versatile hosts for anions, useful in the development of selective ion sensors or separation processes (Nath & Baruah, 2012).
Luminescence and Photochromism in Heteroleptic Ir(III) Complexes
Heteroleptic complexes based on bisthienylethenes display luminescence and photochromism, indicating applications in light-emitting devices and optical storage. The variation in substituent groups significantly influences their crystal structures and properties (Cao et al., 2015).
properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-8-6-10-17(15(13)3)22-19-12-26(24,25)11-18(19)21(20(22)23)16-9-5-4-7-14(16)2/h4-10,18-19H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFCBBPENVMFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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